molecular formula C15H21NO3 B2469931 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine CAS No. 2309553-84-0

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine

Cat. No.: B2469931
CAS No.: 2309553-84-0
M. Wt: 263.337
InChI Key: JDCSYNOFAKRMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly for investigations targeting adrenergic receptor systems. This synthetic derivative belongs to a class of compounds featuring a 2,3-dihydrobenzo[1,4]dioxin scaffold linked to a 3-methoxypiperidine moiety through a methylene bridge. Compounds with this structural framework have demonstrated considerable research value as alpha(2)-adrenoceptor ligands, showing potent antagonist activity in preclinical studies . The methoxy substitution at the 3-position of the piperidine ring represents a strategic molecular modification that may influence receptor binding affinity, selectivity, and pharmacokinetic properties compared to earlier generations of compounds in this structural family. Researchers are investigating these structural analogs to elucidate structure-activity relationships and develop novel therapeutic agents for neurodegenerative conditions, as modulation of alpha(2)-adrenoceptors has emerged as a promising approach for the treatment of Parkinson's and Alzheimer's diseases . The molecular architecture of this compound combines privileged structures commonly found in pharmacologically active molecules, with the benzo[1,4]dioxin core providing metabolic stability and the piperidine moiety contributing to favorable physicochemical properties for central nervous system penetration. This chemical is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for personal consumption. Researchers should consult the safety data sheet and implement appropriate safety precautions when handling this compound.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-17-13-3-2-6-16(11-13)10-12-4-5-14-15(9-12)19-8-7-18-14/h4-5,9,13H,2-3,6-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCSYNOFAKRMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

For large-scale production, the synthetic route is optimized to minimize side reactions and maximize yield. This involves careful selection of solvents, reaction temperatures, and purification methods to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to modulate these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-5-methoxy-1H-indole (Compound 21)

  • Structure : Replaces the piperidine ring with an indole scaffold.
  • Synthesis : Prepared via alkylation of indole derivatives using 2,3-dihydrobenzo[1,4]dioxin-6-ylmethyl halides .
  • However, the absence of a basic piperidine nitrogen may reduce solubility in physiological conditions compared to the target compound .

(2,3-Dihydrobenzo[B][1,4]Dioxin-6-Yl)(Piperidin-1-Yl)Methanone

  • Structure : Features a carbonyl bridge between the benzo[1,4]dioxin and piperidine groups.
  • Key Differences : The carbonyl group increases polarity and may reduce blood-brain barrier permeability compared to the methylene linker in the target compound. This modification could also alter receptor binding kinetics due to steric and electronic effects .

3-{1-[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]-5-methyl-1H-imidazol-2-yl}pyridine

  • Structure : Incorporates a sulfonyl group and an imidazole-pyridine system.
  • The imidazole-pyridine system may confer distinct receptor selectivity profiles .

Functional Group Variations and Pharmacological Implications

Compound Name Key Substituents Pharmacological Notes ADMET Predictions (Synthetic Accessibility)
Target Compound 3-methoxy-piperidine, methyl linker Potential dopamine receptor modulation Moderate (Lipinski-compliant)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine Fluoropyridinyl, piperazine D4 receptor PET imaging agent High (due to radiochemistry)
N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline (29) Fluoro-methoxy aniline, ethyl linker Antiviral activity against VEEV Not reported
  • Methoxy Positioning : The 3-methoxy group on the piperidine ring in the target compound may enhance metabolic stability compared to 4-methoxy analogues, which are more prone to demethylation .

Biological Activity

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C16H19N O2
  • Molecular Weight : 271.34 g/mol
  • IUPAC Name : this compound

This compound exhibits biological activity primarily through its interaction with various neurotransmitter receptors. Notably, it has been studied for its antagonistic effects on the dopamine D4 receptor, which is implicated in several neuropsychiatric disorders.

Key Findings:

  • Dopamine D4 Receptor Antagonism : Research has demonstrated that related compounds show significant selectivity for the D4 receptor over D2 and D3 receptors, indicating a potential therapeutic role in conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Receptor Binding Antagonist of dopamine D4 receptors with high selectivity
Neuroprotective Effects Potential protective effects against neurodegeneration
Antidepressant Properties Indications of mood-enhancing effects in preclinical models

Case Study 1: Antagonistic Effects on Dopamine Receptors

A study by Kugler et al. (2013) illustrated the effectiveness of similar compounds as potent antagonists for the D4 receptor. These findings support the potential use of this compound in imaging studies and therapeutic applications targeting dopamine-related disorders .

Case Study 2: Neuroprotection in Preclinical Models

Another investigation focused on the neuroprotective properties of related compounds showed promising results in animal models of Alzheimer's disease. The study indicated that these compounds could reduce amyloid-beta accumulation and improve cognitive function .

Q & A

Basic: What are the key synthetic routes for 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including alkylation, condensation, and functional group modifications. A common approach uses 2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethanol as a precursor, which undergoes nucleophilic substitution with a suitably substituted piperidine derivative. Optimization strategies include:

  • Catalyst selection : Use of palladium or copper catalysts for coupling reactions to enhance regioselectivity .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity .
  • Yield optimization : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of precursor to reagent) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:
Characterization relies on a combination of techniques:

  • 1H and 13C NMR : Assign peaks based on chemical shifts (e.g., dihydrodioxin protons at δ 4.2–4.4 ppm; piperidine methoxy group at δ 3.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., C-O-C stretch in dihydrodioxin at ~1250 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry for chiral centers, if applicable .

Advanced: How can structure-activity relationships (SAR) be explored to enhance biological activity?

Answer:
SAR studies focus on modifying substituents to improve target binding or pharmacokinetics:

  • Piperidine modifications : Introduce electron-withdrawing groups (e.g., -F, -CF3) at the 3-methoxy position to enhance metabolic stability .
  • Dihydrodioxin substitutions : Replace the methyl group with bulkier aryl rings to increase hydrophobic interactions with target proteins .
  • Biological assays : Test analogs in cell-based models (e.g., IC50 measurements in cancer cell lines) and compare with parent compound .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like CDK9 or viral proteases .

Advanced: How can researchers address discrepancies in biological activity data across different studies?

Answer:
Discrepancies often arise from variability in experimental design or compound handling:

  • Purity validation : Re-analyze batches via HPLC to rule out degradation products .
  • Assay standardization : Use identical cell lines (e.g., A375 melanoma cells) and incubation times .
  • Solubility checks : Pre-dissolve compounds in DMSO at ≤0.1% v/v to avoid solvent toxicity .
  • Control experiments : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at room temperature (20–25°C) in sealed, amber vials to prevent photodegradation .
  • Humidity : Use desiccants (e.g., silica gel) to maintain <10% relative humidity .
  • Solvent compatibility : For long-term storage in solution, use anhydrous DMSO under inert gas (N2 or Ar) .

Advanced: What computational methods can predict interactions between this compound and biological targets?

Answer:

  • Molecular docking : Use Schrödinger Suite or MOE to model binding to targets like VEEV capsid proteins or CDK9 .
  • QSAR models : Train algorithms on datasets of IC50 values and molecular descriptors (e.g., logP, polar surface area) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Basic: What are the primary biological targets or pathways associated with this compound?

Answer:

  • Kinase inhibition : Potentially inhibits CDK9 (IC50 ~3 µM in A375 cells) via competitive binding to the ATP pocket .
  • Antiviral activity : Analogous dibenzylamine derivatives show efficacy against Venezuelan equine encephalitis virus (VEEV) .
  • Anticancer mechanisms : Induces apoptosis in cancer cells by modulating PI3K/Akt/mTOR pathways .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP and improve aqueous solubility .
  • Prodrug design : Mask the methoxy group as a phosphate ester for enhanced oral bioavailability .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., piperidine N-demethylation) and block them with fluorination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.